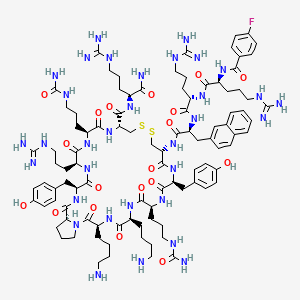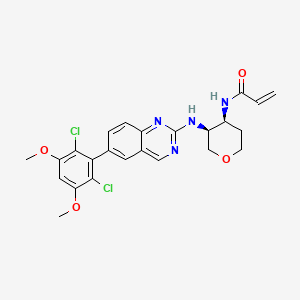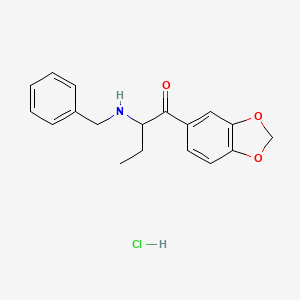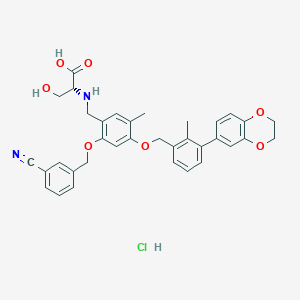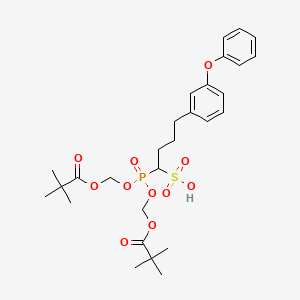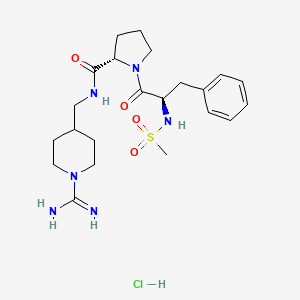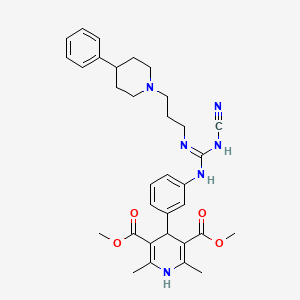
BMS-986118
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-986118 is a potent, orally active, and selective GPR40 agonist . It has an EC50 of 0.07 µM . BMS-986118 has dual insulinotropic and GLP-1 secretory effects, resulting in robust plasma glucose lowering effects in acute animal models .
Synthesis Analysis
The synthesis of BMS-986118 involves strategies to increase polarity and the ratio of sp3/sp2 character of the chemotype . The key phenol intermediate A is synthesized from 2,4,6-trihydroxybenzoic acid (A1), acetone, and N,N-dimethylpyridin-4-amine in DME .Molecular Structure Analysis
The molecular formula of BMS-986118 is C25H28ClF3N4O4 . Its exact mass is 540.18 and its molecular weight is 540.968 .Chemical Reactions Analysis
BMS-986118 is a GPR40 agonist . It has dual insulinotropic and GLP-1 secretory effects, resulting in robust plasma glucose lowering effects in acute animal models .Physical And Chemical Properties Analysis
The molecular formula of BMS-986118 is C25H28ClF3N4O4 . Its exact mass is 540.18 and its molecular weight is 540.968 . The elemental analysis shows that it contains C (55.51%), H (5.22%), Cl (6.55%), F (10.54%), N (10.36%), and O (11.83%) .Applications De Recherche Scientifique
Biodegradable Metals
- Biodegradable Metals (Witte, 2018): This paper discusses the use of biodegradable metals in medical device applications. It covers the definition, classification, degradation mechanisms, and various types of BMs like Mg-based, Fe-based, and others. It emphasizes their applications in clinical trials and potential future developments in biomedical materials.
Innovation in Precision Medicine
- Innovation and New Technologies in Precision Medicine (Seyhan & Carini, 2019): This paper explores how recent technological advancements, including in genetics and genomics, are transforming healthcare and contributing to the emergence of precision medicine. It discusses the role of digital biomarkers and AI in improving diagnostics and treatment options.
Application in Migraine Treatment
- BMS-927711 for Acute Migraine Treatment (Marcus et al., 2014): Although this paper focuses on BMS-927711, a compound used for treating migraines, it may provide context for understanding the research and development processes for similar compounds in pharmaceutical applications.
Mécanisme D'action
Orientations Futures
BMS-986118 is currently in the preclinical phase . It has been developed by Bristol Myers Squibb Co . The future directions of BMS-986118 could be focused on further clinical trials to evaluate its efficacy and safety in treating diabetes .
Relevant Papers One relevant paper is “Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists” published in the Journal of Medicinal Chemistry . Another relevant paper is “Free fatty acid receptor agonists for the treatment of type 2 diabetes: drugs in preclinical to phase II clinical development” published in Expert Opinion on Investigational Drugs .
Propriétés
Numéro CAS |
1610562-74-7 |
|---|---|
Nom du produit |
BMS-986118 |
Formule moléculaire |
C25H28ClF3N4O4 |
Poids moléculaire |
540.9682 |
Nom IUPAC |
2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1 |
Clé InChI |
GKIUHMMLGAMMOO-OITFXXTJSA-N |
SMILES |
COC1=CC(N2CC[C@@H](OC3=CC=C(N4[C@@H](CC(O)=O)[C@H](C)C(C(F)(F)F)=N4)C=C3)[C@H](C)C2)=C(Cl)C=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-986118; BMS 986118; BMS986118. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



